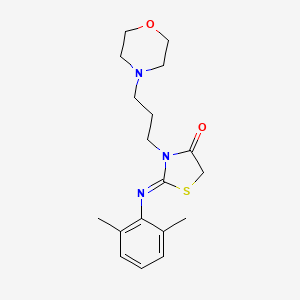
3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone: is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a morpholinopropyl group and a xylylimino group, which contribute to its unique chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.
Introduction of Morpholinopropyl Group: The morpholinopropyl group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholinopropyl moiety.
Introduction of Xylylimino Group: The xylylimino group is introduced via condensation reactions with an appropriate xylyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of solvents that facilitate the desired reactions and improve product purity.
Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone involves:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can affect various biochemical pathways, such as signal transduction, cell cycle regulation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Morpholinopropyl)-2-(2,4-dimethylphenylimino)-4-thiazolidinone
- 3-(3-Morpholinopropyl)-2-(2,6-dimethylphenylimino)-4-thiazolidinone
Uniqueness
3-(3-Morpholinopropyl)-2-(2,6-xylylimino)-4-thiazolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-xylylimino group differentiates it from other similar compounds and may contribute to its unique activity profile.
Eigenschaften
CAS-Nummer |
55469-60-8 |
|---|---|
Molekularformel |
C18H25N3O2S |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
2-(2,6-dimethylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H25N3O2S/c1-14-5-3-6-15(2)17(14)19-18-21(16(22)13-24-18)8-4-7-20-9-11-23-12-10-20/h3,5-6H,4,7-13H2,1-2H3 |
InChI-Schlüssel |
XXMAAYGBBDBBIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)CS2)CCCN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


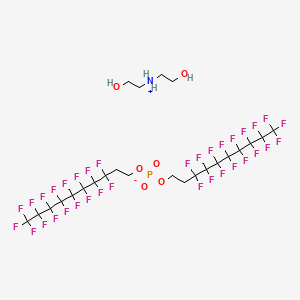
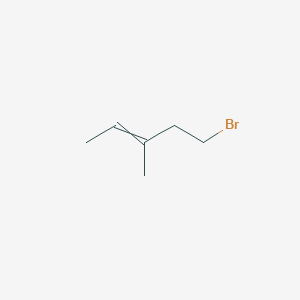
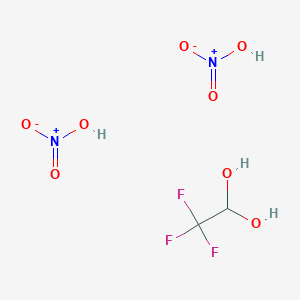
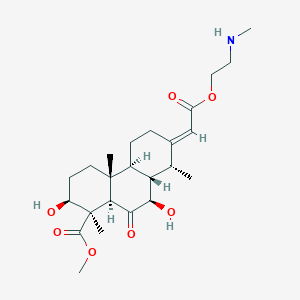
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one](/img/structure/B14629305.png)
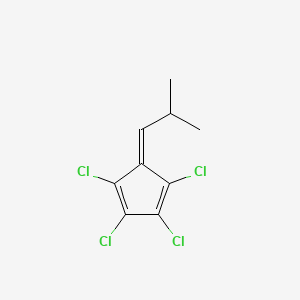
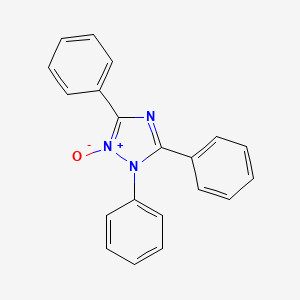
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)
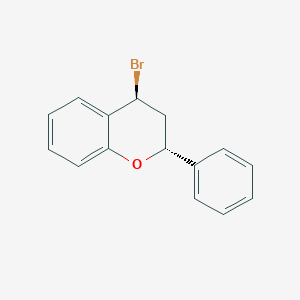
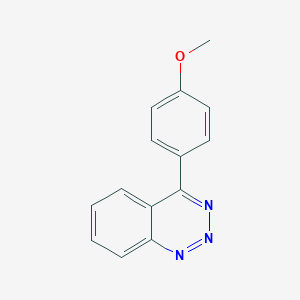
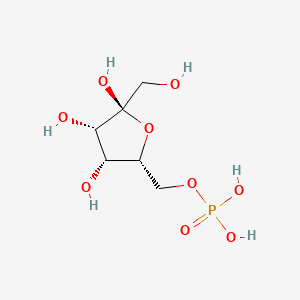
![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)


